1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one
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Overview
Description
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the formation of complex molecules in a single step . Industrial production methods often involve the ring opening of aziridines under the action of N-nucleophiles or the intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Cyclization: The compound can form cyclic structures through intramolecular reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
1-(4-Acetylpiperazin-1-yl)-3-aminopropan-1-one can be compared with other piperazine derivatives such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.
Piperazinylquinoxaline derivatives: These compounds are potent phosphoinositide 3-kinase inhibitors and have applications in cancer treatment.
Properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-3-aminopropan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-8(13)11-4-6-12(7-5-11)9(14)2-3-10/h2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMSVTXATSIOEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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